4-Cyclopropylmethanesulfonylbenzoic acid
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Overview
Description
4-Cyclopropylmethanesulfonylbenzoic acid (CAS Number: 1154385-37-1) is a chemical compound with the following IUPAC name: 4-[(cyclopropylmethyl)sulfonyl]benzoic acid . It belongs to the class of benzoic acid derivatives and features a cyclopropylmethyl group attached to the benzoic acid scaffold. The compound’s molecular weight is approximately 240.28 g/mol .
Scientific Research Applications
Catalytic Cyclopropanation and Enantioselective Synthesis
4-Cyclopropylmethanesulfonylbenzoic acid and related compounds play a crucial role in the field of organic synthesis, particularly in catalytic cyclopropanation reactions. These reactions are fundamental in creating cyclopropane-containing compounds, which are valuable in various chemical syntheses due to their unique reactivity and presence in biologically active molecules. For example, Davies et al. (1996) explored asymmetric cyclopropanations using rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, achieving high enantioselectivity and diastereoselectivity by optimizing ligands and reaction conditions. This methodology allows for the practical enantioselective synthesis of functionalized cyclopropanes, demonstrating the importance of sulfonyl groups in controlling reaction outcomes (Davies et al., 1996).
Synthetic Utility in Organic Chemistry
The synthetic utility of cyclopropylmethanesulfonyl and related compounds extends beyond cyclopropanation. For instance, Toyama et al. (1982) showcased the versatility of benzylsulfonyldiazomethane in the ring enlargement of cycloalkanones. The resulting 2-benzylsulfonylcycloalkanones were easily converted to cycloalkenes via a cheletropic ring contraction, highlighting the compound's utility in organic synthesis (Toyama et al., 1982).
Advanced Organic Transformations
The research on this compound analogs has led to the discovery of unique chemical transformations. Weatherhead-Kloster and Corey (2006) found that chiral 2-cyclopropenyl-4-tolyl sulfones undergo a variety of unusual transformations, providing useful chiral products. This chemistry is governed by the strain and reactivity of the cyclopropene ring system, demonstrating the compound's role in facilitating novel chemical reactions (Weatherhead-Kloster & Corey, 2006).
Safety and Hazards
Properties
IUPAC Name |
4-(cyclopropylmethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFAOYFCXMOWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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